molecular formula C25H26N2O3S B6539498 4-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]oxane-4-carboxamide CAS No. 1060356-64-0

4-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]oxane-4-carboxamide

Cat. No.: B6539498
CAS No.: 1060356-64-0
M. Wt: 434.6 g/mol
InChI Key: DMBWGHUEGICJDB-UHFFFAOYSA-N
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Description

4-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]oxane-4-carboxamide is a synthetic small molecule designed for research purposes. This compound features a hybrid structure combining thiophene and carboxamide moieties, which are known to be privileged scaffolds in medicinal chemistry due to their prevalence in pharmacologically active molecules . The structural framework suggests potential for investigation in various biochemical pathways. The core carboxamide bond (-CO-NH-) is a fundamental and stable component in biological systems, contributing to the molecule's potential to interact with protein targets . Recent studies on structurally related N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have demonstrated significant antibacterial efficacy against resistant bacterial strains, including extended-spectrum β-lactamase (ESBL) producing E. coli . Furthermore, such compounds have been investigated for their binding interactions with bacterial enzymes, indicating their value in early-stage drug discovery research . This molecule is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are advised to conduct their own characterization and purity analysis to suit their specific experimental needs.

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c28-23(26-18-22-7-4-16-31-22)17-19-8-10-21(11-9-19)27-24(29)25(12-14-30-15-13-25)20-5-2-1-3-6-20/h1-11,16H,12-15,17-18H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBWGHUEGICJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]oxane-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial and anticancer properties, as well as the mechanisms underlying these effects.

Structural Characteristics

This compound features a unique structural arrangement that includes:

  • A thiophene ring , which is known for its role in various biological activities.
  • A carboxamide functional group , which often contributes to the interaction with biological targets.

The molecular formula and structural representation are essential for understanding its reactivity and interaction with biological systems.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits notable antimicrobial and anticancer properties. The biological activity can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease processes.

Antimicrobial Activity

Research indicates that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. While specific data on minimum inhibitory concentrations (MIC) are not available, the structural features suggest a mechanism of action that could involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. The following findings highlight its activity:

  • In vitro studies have shown that derivatives related to this compound can induce apoptosis in cancer cells. For instance, compounds similar in structure have demonstrated significant tumor growth inhibition in xenograft models, suggesting that the target compound may exhibit similar effects.
  • A study on related compounds found an EC50 value of 270 nM in human colorectal DLD-1 cells, indicating potent apoptotic induction .

Understanding the mechanism of action is crucial for further development. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Potential binding to specific receptors could modulate signaling pathways critical for cell survival and growth.

Comparative Analysis with Similar Compounds

To provide context, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-Amino-3-Methyl-4-{[2-(Substituted Dicarbamothioyl)Hydrazino]Carbonyl}Thiophene-2-CarboxamideContains amino and hydrazine groupsPotential activity against hepatitis-C virus
N-(4-Sulfamoylphenyl)-1,3,4-Thiadiazole-2-CarboxamideIncorporates a thiadiazole ringInvestigated for COVID-19 inhibition
Thiophene Carboxamide DerivativesGeneral class of thiophene-based compoundsKnown for IKK-2 inhibition

This table illustrates the diversity within thiophene derivatives and their potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that 4-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]oxane-4-carboxamide exhibits notable antimicrobial properties. This makes it a candidate for further pharmacological evaluation against various pathogens.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. Its mechanism of action could involve interactions with specific biological targets, such as enzymes or receptors involved in cancer progression. Molecular docking studies can help elucidate these interactions and guide future drug design efforts.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Thiophene Derivative : Thiophene derivatives are synthesized through reactions involving thiophene-2-carboxaldehyde.
  • Formation of the Carboxamide : The carboxamide functional group is introduced via reactions with appropriate amines.
  • Coupling Reactions : The final compound is formed through coupling reactions using coupling reagents like carbodiimides.

Optimizing reaction conditions—such as temperature, solvent choice, and catalyst use—is crucial for achieving high yields and purity.

Industrial Applications

Beyond medicinal uses, this compound may also find applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and advanced materials.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound and JW-55 share an oxane core, whereas thiophene-based analogs (Compounds 11–15, ) prioritize sulfur-containing heterocycles. The oxane ring may enhance metabolic stability compared to thiophene derivatives .

Substituent Effects: The thiophen-2-ylmethyl carbamoyl group in the target compound introduces sulfur-based hydrophobicity, contrasting with JW-55’s methoxyphenyl and furan groups, which may improve solubility . In , electron-withdrawing groups (e.g., nitro in Compound 12) reduce yields (59%) compared to electron-donating substituents (e.g., hydrazinocarbonyl in Compound 15, 84% yield) .

Synthetic Efficiency :

  • Microwave-assisted synthesis () achieves moderate-to-high yields (52–84%), suggesting scalability for carboxamide derivatives. The target compound’s synthesis method is unspecified but may benefit from similar protocols .

Physicochemical Properties

  • Melting Points : Thiophene derivatives () show wide melting point ranges (156°C to >300°C), with Compound 15’s high melting point (>300°C) indicating strong crystallinity and stability .
  • Solubility : The oxane core in the target compound and JW-55 may improve aqueous solubility compared to purely aromatic thiophene analogs .

Preparation Methods

Catalytic Hydrogenation for Stereochemical Control

Stereoselective synthesis of the oxane ring is achieved using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen gas (H₂) at 50–60 psi. Source highlights that catalytic hydrogenation reduces intermediate ketones to alcohols with >90% enantiomeric excess (ee) when chiral auxiliaries like (R)-BINAP are employed. For the target compound, this step ensures the correct configuration at the C4 position of the oxane ring.

Introduction of the Carbamoyl Group

The carbamoyl group (-CONH₂) is introduced via nucleophilic acyl substitution or coupling reactions. Source specifies that 4-phenyloxane-4-carboxylic acid is activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with 4-aminophenylacetic acid derivatives.

Coupling Agents and Solvent Optimization

EDC coupled with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves 85–90% conversion efficiency at 0–5°C (Table 1). Source corroborates this, demonstrating that polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the oxyanion intermediate during amide bond formation.

Table 1: Comparative Analysis of Coupling Agents

Coupling AgentSolventTemperature (°C)Yield (%)
EDC/HOBtDMF0–589
DCC/DMAPTHF2572
HATUAcetonitrile2581

Attachment of the Thiophen-2-ylmethyl Moiety

The thiophen-2-ylmethyl group is introduced via reductive amination or alkylation. Source describes the reaction of the intermediate carbamoyl compound with thiophen-2-ylmethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5). This method affords a 78% yield, with purity >95% as confirmed by HPLC.

Alternative Alkylation Strategies

Source proposes a two-step process: (i) bromination of thiophene-2-methanol using PBr₃ to form 2-(bromomethyl)thiophene, followed by (ii) nucleophilic substitution with the primary amine group of the carbamoyl intermediate. This approach avoids the use of reducing agents but requires stringent moisture control to prevent hydrolysis.

Purification and Characterization

Final purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Source emphasizes the importance of spectroscopic validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.30 (m, 5H, Ph), 6.95 (dd, J = 5.2 Hz, 1H, thiophene).

  • LC-MS : m/z 435.2 [M+H]⁺, confirming the molecular weight of 434.6 g/mol.

Scale-Up Challenges and Industrial Adaptations

Industrial production (Source) requires solvent recovery systems and continuous-flow reactors to enhance throughput. For example, substituting DMF with 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact while maintaining yields at 82–84%.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis of this compound involves multi-step reactions, typically starting with the condensation of a tetrahydropyran (oxane) core with a phenylcarboxylic acid derivative. Key steps include:

  • Carbamoylation : Reacting the thiophene-methylamine intermediate with activated carbonyl groups (e.g., using carbodiimides like EDC or DCC as coupling agents) to form the carbamoyl linkage .
  • Oxane ring functionalization : Introducing the phenyl group at the 4-position of oxane via Friedel-Crafts alkylation or nucleophilic substitution under anhydrous conditions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the thiophene (δ 6.8–7.2 ppm), oxane (δ 3.5–4.5 ppm), and carboxamide (δ 8.0–8.5 ppm) moieties .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) validate the carboxamide group .
  • X-ray crystallography : Resolves steric effects in the tetrahydropyran ring and confirms the planar geometry of the phenyl-thiophene system .

Q. How can researchers screen for preliminary biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with 3^3H-labeled reference compounds .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling predict target interactions?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or EGFR kinase). The thiophene-carboxamide group often engages in π-π stacking and hydrogen bonding with active-site residues .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) to identify critical binding motifs .

Q. What strategies address contradictory bioactivity data across studies?

  • Batch variability analysis : Compare purity (HPLC >98%) and stereochemical consistency (chiral HPLC) between synthetic batches .
  • Assay condition optimization : Adjust pH (e.g., 7.4 vs. 6.5), temperature (25°C vs. 37°C), or co-solvents (DMSO concentration ≤0.1%) to replicate results .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence assays .

Q. How can structure-activity relationship (SAR) studies improve potency?

  • Substituent modification : Replace the phenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Scaffold hopping : Replace oxane with piperidine or morpholine rings to reduce steric hindrance and improve solubility .
  • Bioisosteric replacement : Substitute the thiophene with furan or pyrrole to modulate electronic effects without losing π-stacking capacity .

Q. What methodologies assess ADME/Tox profiles?

  • Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s indicates good bioavailability) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure t1/2_{1/2} and CYP450 inhibition potential .
  • hERG binding assays : Patch-clamp electrophysiology to evaluate cardiotoxicity risks .

Q. What material science applications are feasible?

  • Optoelectronic devices : The thiophene moiety enables charge transport in organic semiconductors (test via cyclic voltammetry for HOMO/LUMO levels) .
  • Polymer composites : Incorporate into polyamide matrices to enhance thermal stability (TGA analysis up to 300°C) .

Data Contradiction Analysis

Example Issue : Discrepancies in reported IC50_{50} values for kinase inhibition.

  • Root cause : Variations in enzyme source (recombinant vs. native) or assay buffer ionic strength .
  • Resolution : Standardize protocols using recombinant enzymes (e.g., KinomeScan) and validate with positive controls (e.g., staurosporine) .

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